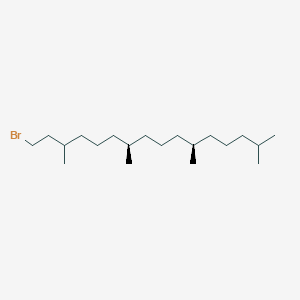![molecular formula C6H11AsO4S B12568843 Butanedioic acid, [(dimethylarsino)thio]- CAS No. 560107-78-0](/img/structure/B12568843.png)
Butanedioic acid, [(dimethylarsino)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, [(dimethylarsino)thio]- is a chemical compound with a unique structure that includes both a butanedioic acid backbone and a dimethylarsino thio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, [(dimethylarsino)thio]- typically involves the acylation of thiols. One efficient method is the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to mediate the reaction between the corresponding acids and sodium sulfide . This method is compatible with a wide variety of protecting groups and functionalities.
Industrial Production Methods
Industrial production of this compound may involve the use of thioesterification reactions, which are facilitated by various catalysts and reagents. For example, the use of a thiazolium precatalyst can enable the electrochemical oxidation of thiolate anions, leading to the formation of thioesters in high yields .
化学反応の分析
Types of Reactions
Butanedioic acid, [(dimethylarsino)thio]- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
科学的研究の応用
Butanedioic acid, [(dimethylarsino)thio]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of butanedioic acid, [(dimethylarsino)thio]- involves its interaction with molecular targets and pathways within cells. The dimethylarsino group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Succinic Acid:
Thioacetic Acid: Contains a thio group but differs in its overall structure and properties.
Uniqueness
Butanedioic acid, [(dimethylarsino)thio]- is unique due to the presence of the dimethylarsino thio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
560107-78-0 |
|---|---|
分子式 |
C6H11AsO4S |
分子量 |
254.14 g/mol |
IUPAC名 |
2-dimethylarsanylsulfanylbutanedioic acid |
InChI |
InChI=1S/C6H11AsO4S/c1-7(2)12-4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChIキー |
VBROOMHVQIBYCT-UHFFFAOYSA-N |
正規SMILES |
C[As](C)SC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
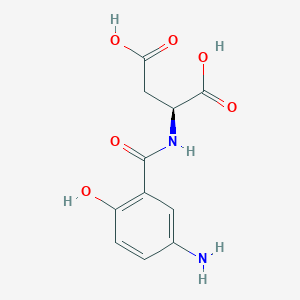
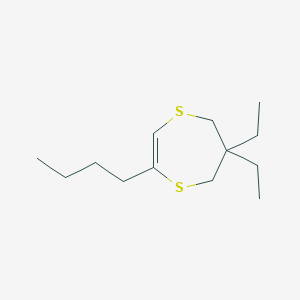
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
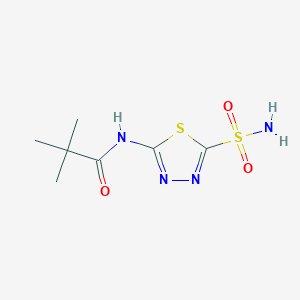
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)
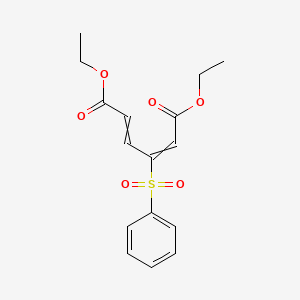
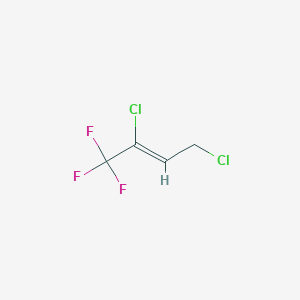
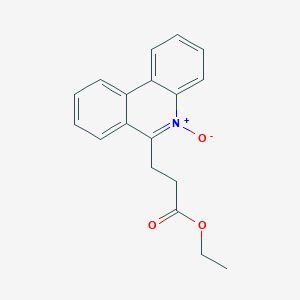
![Methanone, [2-(ethylamino)cyclohepta[b]pyrrol-3-yl]phenyl-](/img/structure/B12568833.png)
